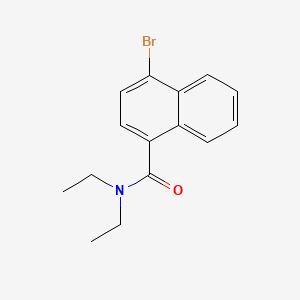

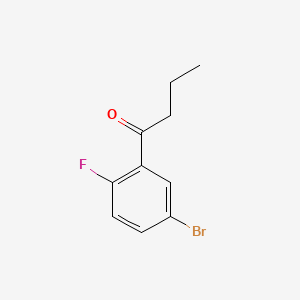

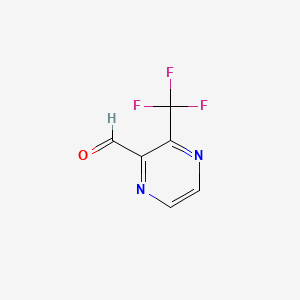

![molecular formula C12H6Cl2N2S B598089 2-(2,6-二氯苯基)噻唑并[5,4-c]吡啶 CAS No. 1203681-45-1](/img/structure/B598089.png)

2-(2,6-二氯苯基)噻唑并[5,4-c]吡啶

描述

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H6Cl2N2S . It is a derivative of thiazolo[5,4-b]pyridine, a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine and similar compounds often involves ring cleavage methodology reactions . For instance, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the positions of the atoms and the types of chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various techniques. For instance, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and boiling point can be determined using standard laboratory techniques .科学研究应用

合成方法

- El‐Hiti(2003)的研究描述了一种方便的方法,用于形成2-取代噻唑吡啶,其中包括噻唑并[5,4-c]吡啶。与先前的技术相比,这种方法提供了更有效的途径,对于合成各种取代噻唑吡啶具有重要意义(El‐Hiti,2003)。

化学性质和应用

- Sahasrabudhe等人(2009)的研究提出了一步法合成噻唑并[5,4-b]吡啶,使用氯硝基吡啶和硫代酰胺或硫脲,展示了合成噻唑并[5,4-c]吡啶衍生物的多功能性(Sahasrabudhe等人,2009)。

- Benin等人(2008)探索了噻唑并[5,4-d]噻唑环中的直接亲电芳香取代,导致卤代衍生物的形成。这表明了在噻唑并[5,4-c]吡啶系统中类似反应的潜力(Benin et al., 2008)。

生物和药理研究

- Singh等人(2013)对噻唑并[5,4-d]嘧啶的研究,一个相关化合物,揭示了它们潜在的抗增殖和诱导凋亡活性。这表明噻唑并[5,4-c]吡啶的衍生物可能也具有类似的生物活性(Singh et al., 2013)。

其他应用

- Klemens等人(2017)对涉及双齿配位的2,6-二(噻唑-2-基)吡啶衍生物的铼(I)三羰基配合物的合成和研究,探索了光物理、热物理和电化学性质。这些研究可能可扩展到2-(2,6-二氯苯基)噻唑并[5,4-c]吡啶衍生物的各种应用(Klemens et al., 2017)。

未来方向

The future directions for the research on 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine could include further studies on its synthesis, chemical reactions, and biological activities. In particular, more research is needed to elucidate its mechanism of action and potential applications in medicine and other fields .

属性

IUPAC Name |

2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYRTQOAPZITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254436 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

CAS RN |

1203681-45-1 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

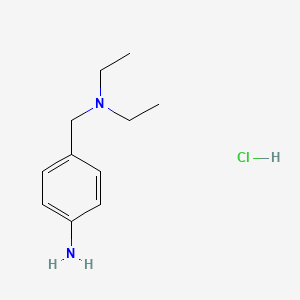

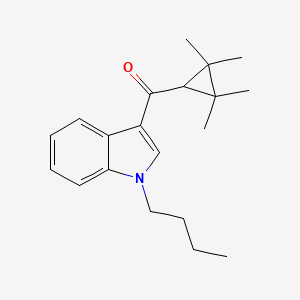

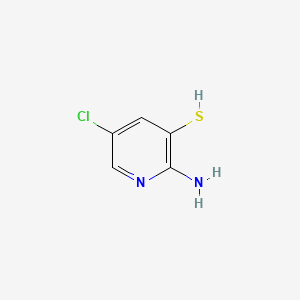

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)

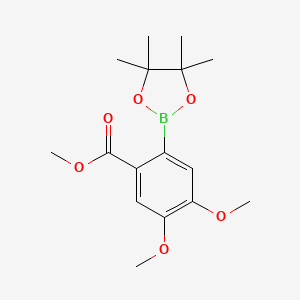

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)